Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate

Lipophilicity Drug-likeness Membrane permeability

Researchers optimizing CNS-penetrant leads often face inconsistent purity and regioisomer misidentification in fluorinated phenylglycine building blocks. This compound directly addresses those pain points: • Defined 2,5-difluoro regiochemistry eliminates isomeric noise in SAR assays. • Balanced cLogP of ~1.59 and single H-bond donor improve CNS MPO scores vs. free acid or ethyl ester analogs. • Consistent ≥95% purity across suppliers ensures reliable parallel library synthesis. A research intermediate supplied with full quality documentation for immediate procurement.

Molecular Formula C10H11F2NO2
Molecular Weight 215.2
CAS No. 1218664-42-6
Cat. No. B2913458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate
CAS1218664-42-6
Molecular FormulaC10H11F2NO2
Molecular Weight215.2
Structural Identifiers
SMILESCNC(C1=C(C=CC(=C1)F)F)C(=O)OC
InChIInChI=1S/C10H11F2NO2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12/h3-5,9,13H,1-2H3
InChIKeyRYFNDOUCPLCYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate – Identity & Core Properties


Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate (CAS 1218664-42-6) is a fluorinated, non-natural phenylglycine derivative classified as an amino ester building block [1]. Its structure features a 2,5-difluorophenyl ring, a secondary N-methylamino group, and a methyl ester, giving it a molecular formula of C10H11F2NO2 and a molecular weight of 215.20 g/mol [2]. It is primarily supplied as a research intermediate (typical purity ≥95%) for medicinal chemistry and agrochemical synthesis, with the hydrochloride salt (CAS 1251923-11-1) also widely available as an alternative physical form .

Fluorinated phenylglycine building block for medicinal and agrochemical synthesis
High-purity research intermediate with hydrochloride salt alternative
N-Methylamino and 2,5-difluoro motif for targeted SAR exploration

Limited Replaceability by In-Class Analogs


Although several difluorophenylglycine esters exist as commercial building blocks, small variations in fluorine regioisomerism (e.g., 2,4- vs. 2,5-difluoro), N-alkyl substitution, and ester type substantially alter physicochemical and potential pharmacokinetic profiles [1]. The 2,5-difluoro pattern and N-methylaminoacetate moiety of this compound produce a distinct combination of lipophilicity, hydrogen-bonding capacity, and steric demand that cannot be assumed equivalent to its regioisomers or des-fluoro analogs in target-directed synthesis [2]. The quantitative evidence below identifies the specific, measurable points of differentiation that justify deliberate selection of this scaffold over close structural neighbors.

2,5-Difluoro phenyl
2,4- or 3,5-Difluoro regioisomer
Regioisomerism may shift target binding and metabolic profile
N-Methylamino (secondary amine)
Primary amine analog
H-bond donor count difference may alter permeability
Methyl ester
Ethyl ester or free acid
Ester type alters lipophilicity and solubility balance

Quantitative Differentiation Evidence


Lipophilicity Advantage of Methyl Ester

Lipophilicity is a critical determinant of passive membrane permeability, solubility, and metabolic clearance. For the target compound, a calculated partition coefficient (cLogP) of 1.587 is reported, placing it in a favorable range for oral drug-like space . In comparison, its free acid analog, 2-(2,5-difluorophenyl)-2-(methylamino)acetic acid, has a lower cLogP of approximately 0.8 (estimated from structurally analogous phenylglycines), suggesting superior membrane penetration potential for the methyl ester prodrug form [1]. Conversely, the ethyl ester variant would be expected to exhibit a cLogP approximately 0.5 log units higher, potentially compromising aqueous solubility [2].

Lipophilicity (cLogP)
Class-level
1.587 (methyl ester)
~0.8 (free acid)
~2.1 (ethyl ester)
Balanced lipophilicity for oral permeability modeling
Computed values; method-dependent
Lipophilicity Drug-likeness Membrane permeability

Lower Hydrogen-Bond Donor Count

The compound contains exactly one hydrogen-bond donor (the secondary amine N-H), as computed by PubChem [1]. In contrast, the corresponding primary amine analog, methyl 2-amino-2-(2,5-difluorophenyl)acetate, has two H-bond donors. Reducing the H-bond donor count is a well-established strategy to improve passive membrane permeability and oral absorption, particularly for CNS-targeted compounds [2].

H-Bond Donor Count
Class-level
1 HBD
Lower HBD count supports permeability context
vs 2 HBDs for primary amine analog
Physicochemical properties Permeability Drug design

High Purity for Library Synthesis

Multiple vendors, including AKSci and Leyan, certify the target compound (free base or HCl salt) at a minimum purity of 95% . While many analog building blocks are also offered at 95%, some less common regioisomers (e.g., 2,3-difluoro or 3,5-difluoro variants) are frequently listed only at 90% purity or as custom synthesis items with variable quality. The consistent 95% purity specification reduces the risk of failed coupling reactions or ambiguous biological results due to impurities.

Purity Specification
Data to verify
≥95% (multiple suppliers)
Reported purity may reduce impurity-related variation
Vendor COA; verify per batch
Purity Procurement Compound quality

Key Application Scenarios


CNS-Penetrant Peptidomimetic Design

When a medicinal chemistry program targets an intracellular CNS enzyme, the balanced cLogP of 1.587 and single H-bond donor of this scaffold make it a preferred starting point over the more polar free acid (cLogP ~0.8) or the excessively lipophilic ethyl ester (cLogP ~2.1). The N-methyl group further reduces the H-bond donor count, a known factor in improving CNS MPO scores [1].

Parallel Synthesis with High Purity

For automated parallel synthesis of diverse amide or sulfonamide libraries, the ≥95% purity specification across multiple suppliers ensures that the input building block will not introduce a confounding impurity burden. This is particularly relevant when compared to less common 2,3- or 3,5-difluoro regioisomers, which are often supplied at lower purity .

Methyl Ester Prodrug Approach

When the active pharmaceutical ingredient is the free carboxylic acid but suffers from poor oral absorption, the methyl ester of the 2,5-difluoro N-methylphenylglycine scaffold offers a proven prodrug approach. The ester increases lipophilicity (cLogP shift of ~+0.8), enhancing intestinal permeability, and is readily hydrolyzed in vivo to release the active acid [2].

SAR of Fluorine Positional Effects

In lead optimization programs where the 2,5-difluorophenyl moiety is a key pharmacophore, this specific building block enables direct comparison with the corresponding 2,4-difluoro and other regioisomeric probes. The consistent purity and availability of the 2,5-isomer reduce experimental noise in head-to-head biochemical or cellular assays [3].

Application
Selection Property
Validation Focus
CNS-Targeted Peptidomimetic Design
Balanced cLogP and low HBD count
CNS MPO score interpretation
Parallel Synthesis Library Construction
High-purity specification
Impurity profiling and SAR consistency
Ester Prodrug Research
Methyl ester as permeability-enhancing group
In vivo hydrolysis and exposure modeling
Fluorine Regioisomer SAR Studies
2,5-Difluoro substitution pattern
Head-to-head regioisomer comparison
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